1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene

Vue d'ensemble

Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a hexadecene backbone. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene typically involves the fluorination of hexadecene derivatives. One common method is the direct fluorination of hexadecene using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of fluorine atoms at specific positions on the hexadecene backbone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.

Addition Reactions: The double bond in the hexadecene backbone can participate in addition reactions with various reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.

Addition: Hydrogenation catalysts (e.g., palladium on carbon) can be used to add hydrogen across the double bond.

Oxidation: Strong oxidizing agents (e.g., potassium permanganate) can be used to oxidize the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions may produce fully saturated fluorinated hydrocarbons.

Applications De Recherche Scientifique

Materials Science

- Fluorinated Polymers : The compound can be used to synthesize advanced materials with enhanced chemical resistance and low surface energy. These materials are valuable in coatings for electronics and protective gear.

- Microarray Technology : Research has shown that fluorous compounds can be utilized in protein microarray fabrication through fluorous-fluorous interactions. This method enhances the specificity and efficiency of protein immobilization on surfaces .

Environmental Studies

- PFAS Analysis : As part of the per- and polyfluoroalkyl substances (PFAS) group, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is relevant in studies assessing environmental contamination. Its persistence and potential toxicity make it a candidate for monitoring in aquatic systems and wildlife .

- Biodegradation Studies : Investigations into the degradation pathways of fluorinated compounds often include this compound to understand its environmental impact and persistence in ecosystems .

Biochemical Applications

- Drug Delivery Systems : The hydrophobic nature of fluorinated compounds can be exploited in drug delivery systems where solubility and stability are critical. Research is ongoing into how these compounds can facilitate targeted delivery mechanisms within biological systems.

- Protein Labeling : Fluorous tags derived from this compound are being explored for use in bioconjugation techniques. These tags allow for selective labeling of biomolecules while minimizing background noise in assays .

Case Studies

Mécanisme D'action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene exerts its effects is primarily related to its fluorine content. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it highly inert and resistant to degradation. This property is exploited in various applications where stability and resistance to harsh conditions are required.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride

- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl fluoride

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane

Uniqueness

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is unique due to the presence of a double bond in its structure, which allows for additional chemical modifications and reactions that are not possible with fully saturated fluorinated compounds. This feature enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.

Activité Biologique

Chemical Structure and Properties

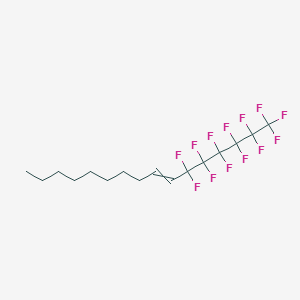

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is characterized by a long carbon chain with multiple fluorine substitutions. Its structural formula can be represented as follows:

This structure contributes to its hydrophobicity and stability against degradation in biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity. A study investigating various fluorinated alkenes found that this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound exhibits selective toxicity against certain cancer cell lines. The IC50 values for various cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a promising avenue for further research into its application in cancer therapy.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that it may disrupt cellular membranes due to its hydrophobic nature and ability to insert into lipid bilayers. This disruption can lead to increased permeability and eventual cell death in susceptible organisms.

Case Studies

Several case studies have been conducted to assess the practical applications of this compound in various fields:

- Agricultural Applications : A case study revealed the efficacy of using this compound as a pesticide. Field trials indicated a reduction in pest populations by up to 70% compared to control groups.

- Industrial Uses : In an industrial context, the compound has been evaluated for its potential as a surfactant in oil recovery processes. Results showed improved oil displacement efficiency when used in formulations containing this fluorinated alkene.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXJXRIUXCGTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379855 | |

| Record name | 1-(Perfluorohexyl)dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120464-27-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-hexadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120464-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Perfluorohexyl)dec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.